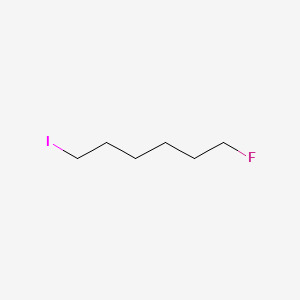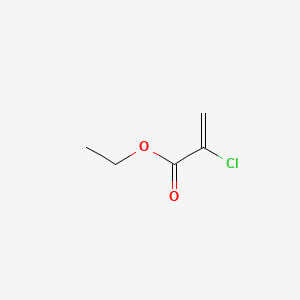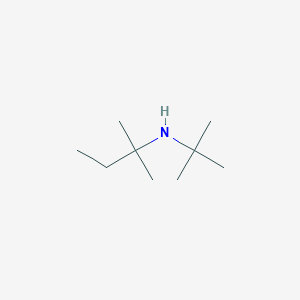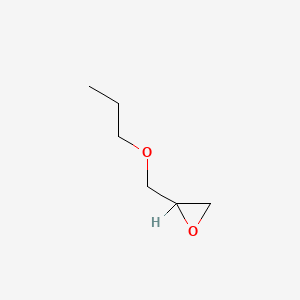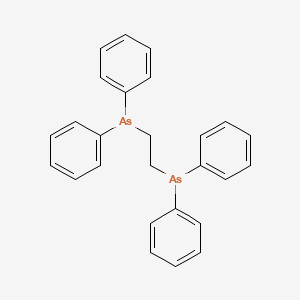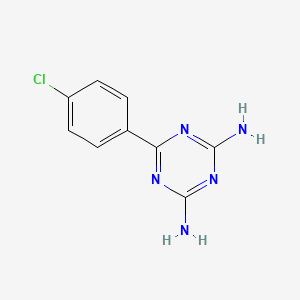
1-(3-Bromopropoxy)-3-methylbenzene
Overview
Description
“1-(3-Bromopropoxy)-3-methylbenzene” is a chemical compound that is not widely documented. It is structurally similar to “1-(3-Bromopropoxy)-2,4,5-trimethylbenzene” and “1-(3-Bromopropoxy)-2,3,5-trimethylbenzene” which are available from Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds like “1-(3-bromopropoxy)-4-methoxybenzene” has been documented . A related compound, “1,4-bis(3-bromopropoxy)benzene”, was synthesized using hydroquinone, 1,3-dibromopropane, and K2CO3 in N,N’-dimethylformamide at 100°C .Scientific Research Applications
Polymer Chemistry and Functionalization
- End-Quenching in Polymer Chemistry : 1-(3-Bromopropoxy)-3-methylbenzene has been used in the end-quenching of polyisobutylene, a process critical in polymer chemistry. This compound, alongside other alkoxybenzenes, has shown effectiveness in producing quantitatively end-capped products, particularly when used with AlCl3 catalysts. The research highlights its specific reactivity and utility in the synthesis of functionally-terminated polymers (Yang & Storey, 2015).
Organic Synthesis and Chemical Transformations
- Liquid-phase Oxidation in Organic Synthesis : In the domain of organic chemistry, 1-(3-Bromopropoxy)-3-methylbenzene has been identified as a product in the liquid-phase oxidation of methylbenzenes. This process, catalyzed by a cobalt-copper-bromide system, underscores its potential as an intermediate in the synthesis of more complex organic compounds (Okada & Kamiya, 1981).
Materials Science and Engineering
- Electron Transfer in Polymer Solar Cells : A study involving the formation of charge transfer complexes in polymer solar cells identified 1-(3-Bromopropoxy)-3-methylbenzene as a critical component. This compound was found to improve the electron transfer process, thereby enhancing the efficiency of these solar cells. The research indicates its importance in the development of more efficient energy materials (Fu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(3-bromopropoxy)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANHQLQOKQMXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212100 | |
| Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-methylbenzene | |
CAS RN |
6291-74-3 | |
| Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




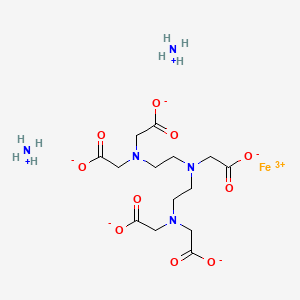

![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1594697.png)
